molecular formula C21H20N6OS B2964719 N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-22-7

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2964719
CAS No.: 863459-22-7
M. Wt: 404.49
InChI Key: DFMWRTOILZASPJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyrimidine core substituted at position 3 with a p-tolyl group and at position 7 with a thioacetamide moiety linked to a 3,5-dimethylphenyl group. The triazolopyrimidine scaffold is notable for its role in medicinal chemistry, often serving as a kinase or epigenetic enzyme inhibitor due to its ability to mimic purine bases in biological targets . The thioacetamide group introduces a sulfur atom, which may influence electronic properties and metabolic stability .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13-4-6-17(7-5-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-16-9-14(2)8-15(3)10-16/h4-10,12H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMWRTOILZASPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, with a molecular weight of approximately 444.49 g/mol. Its structure features a triazole ring fused with a pyrimidine derivative, which is significant for its biological activity.

Research indicates that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit various biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of triazolo[4,5-d]pyrimidines can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against lung cancer cell lines H1650 and A549 with IC50 values of 1.91 µM and 3.28 µM respectively .
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can induce apoptosis through intrinsic pathways and cause cell cycle arrest at the G2/M phase . This is crucial for their potential use as anticancer agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism
This compoundH1650 (Lung Cancer)1.91Induces apoptosis
N-(3,5-dimethylphenyl)-2-((4-methoxybenzyl)thio)acetamideA549 (Lung Cancer)3.28Cell cycle arrest at G2/M phase
Related Compound XMDA-MB-435 (Melanoma)0.67Inhibits EGFR signaling

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized various triazolo[4,5-d]pyrimidine derivatives and evaluated their anticancer properties. Among these derivatives, certain compounds exhibited IC50 values significantly lower than established chemotherapy agents like doxorubicin . The study highlighted the importance of structural modifications in enhancing the anticancer efficacy of these compounds.

Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by triazolo[4,5-d]pyrimidine derivatives. The findings indicated that these compounds could effectively inhibit key signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Position 3 Modifications

  • p-Tolyl (target compound) : Enhances lipophilicity and steric bulk compared to unsubstituted analogs (e.g., compound K in ). This substitution is analogous to benzyl groups in pharmaceutical derivatives (e.g., compound 21 in ), which improve target affinity but may reduce solubility .
  • 2,6-Difluorophenyl (flumetsulam, ) : Introduced in herbicides for selective weed inhibition, this substituent highlights how electronic effects (fluorine’s electronegativity) can shift applications from pharmaceuticals to agrochemicals .

Position 7 Modifications

  • Thioacetamide (target compound) : The thioether linkage and acetamide group balance stability and reactivity. In contrast, sulfonamide groups (e.g., flumetsulam) or aniline-acrylamide (e.g., compound 7d in ) offer distinct hydrogen-bonding profiles, affecting target selectivity .
  • Benzoxazole-thio () : Bulkier than thioacetamide, this group may hinder synthetic accessibility (11% yield) but could enhance binding to hydrophobic enzyme pockets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Yield Application
Target Compound Triazolo[4,5-d]pyrimidine p-Tolyl S-CH2-C(O)N-(3,5-dimethylphenyl) N/A Potential inhibitor
Compound K () Triazolo[4,5-d]pyrimidine H S-CH2-C(O)NH2 N/A Bio-oil component
Flumetsulam () Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl SO2NH2 N/A Herbicide
Compound Triazolo[4,5-d]pyrimidine Complex benzyl S-Benzoxazole 11% EZH2/HDAC inhibitor
Compound (7d) Triazolo[4,5-d]pyrimidine Benzyl S-Aniline acrylamide N/A Kinase inhibitor

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